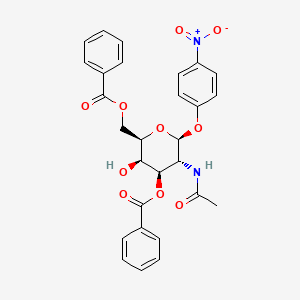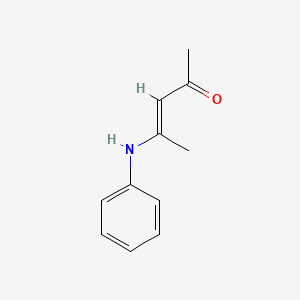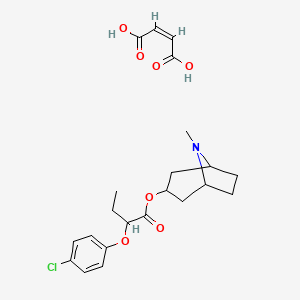
GALLIUM(III)-2,3-NAPHTHALOCYANINE CHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gallium(III)-2,3-naphthalocyanine chloride is a coordination compound that features a central gallium ion coordinated to a 2,3-naphthalocyanine ligand. This compound is known for its unique optical and electronic properties, making it a subject of interest in various fields of research, including materials science, chemistry, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of gallium(III)-2,3-naphthalocyanine chloride typically involves the reaction of gallium chloride with 2,3-naphthalocyanine in the presence of a suitable solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general reaction can be represented as: [ \text{GaCl}_3 + \text{2,3-Naphthalocyanine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as solvent extraction, recrystallization, and chromatography are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Gallium(III)-2,3-naphthalocyanine chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the naphthalocyanine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions typically involve the use of other ligands in the presence of a catalyst or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gallium(IV) species, while reduction may produce gallium(I) species.
Applications De Recherche Scientifique
Chemistry
In chemistry, gallium(III)-2,3-naphthalocyanine chloride is used as a catalyst in various organic reactions due to its unique electronic properties. It is also studied for its potential use in the development of new materials with specific optical and electronic characteristics.
Biology and Medicine
In biology and medicine, this compound is explored for its potential use in photodynamic therapy, a treatment method that uses light-activated compounds to target and destroy cancer cells. Its strong absorption in the near-infrared region makes it suitable for deep tissue penetration.
Industry
In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices
Mécanisme D'action
The mechanism by which gallium(III)-2,3-naphthalocyanine chloride exerts its effects involves the interaction of the gallium ion with various molecular targets. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells. The molecular pathways involved include the activation of caspases and the induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Gallium(III) chloride
- Gallium(III) nitrate
- Gallium(III) sulfate
Uniqueness
Gallium(III)-2,3-naphthalocyanine chloride is unique due to its strong absorption in the near-infrared region, making it particularly useful for applications requiring deep tissue penetration. Additionally, its coordination with the naphthalocyanine ligand imparts unique electronic properties that are not observed in other gallium compounds.
Propriétés
Numéro CAS |
142700-78-5 |
|---|---|
Formule moléculaire |
C48H24ClGaN8 |
Poids moléculaire |
817.9 g/mol |
Nom IUPAC |
54-chloro-13,26,39,52,53,55,56,57-octaza-54-gallatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene |
InChI |
InChI=1S/C48H24N8.ClH.Ga/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;;/h1-24H;1H;/q-2;;+3/p-1 |
Clé InChI |
NNCKENWXWWOUHN-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C8N5[Ga](N9C(=NC3=N4)C1=CC2=CC=CC=C2C=C1C9=NC1=NC(=N8)C2=CC3=CC=CC=C3C=C21)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Threonine, L-, [3H(G)]](/img/structure/B1147157.png)


![2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione](/img/structure/B1147164.png)
![(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1147167.png)
![(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-6,7,8,8a,9,10,11,12a,13,13a-decahydro-5H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium](/img/structure/B1147170.png)


![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran](/img/structure/B1147173.png)
